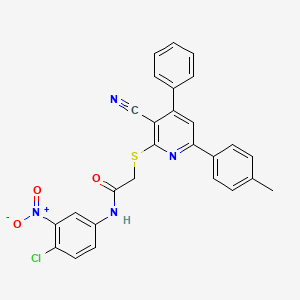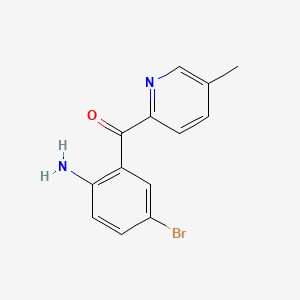![molecular formula C7H8BrClN2 B11774849 4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride CAS No. 1956319-27-9](/img/structure/B11774849.png)
4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ブロモ-2,3-ジヒドロ-1H-ピロロ[3,2-c]ピリジン塩酸塩は、ピロール環とピリジン環の両方を含む複素環式化合物です。この化合物は、その潜在的な生物活性と創薬における応用から、医薬品化学の分野において注目されています。
準備方法
合成経路と反応条件
4-ブロモ-2,3-ジヒドロ-1H-ピロロ[3,2-c]ピリジン塩酸塩の合成は、通常、2,3-ジヒドロ-1H-ピロロ[3,2-c]ピリジンの臭素化を伴います。反応は、4位での選択的臭素化を保証するために、制御された条件下で行われます。このプロセスで使用される一般的な試薬には、N-ブロモスクシンイミド(NBS)とジクロロメタンなどの適切な溶媒が含まれます。 反応は通常、過剰な臭素化を避けるために室温で行われます .
工業生産方法
工業的な環境では、4-ブロモ-2,3-ジヒドロ-1H-ピロロ[3,2-c]ピリジン塩酸塩の生産は、効率と収率を高めるために、連続フロープロセスを含む場合があります。自動化された反応器と反応パラメータの精密な制御により、製品の品質とスケーラビリティが保証されます。
化学反応の分析
反応の種類
4-ブロモ-2,3-ジヒドロ-1H-ピロロ[3,2-c]ピリジン塩酸塩は、次のものを含むさまざまな化学反応を起こします。
置換反応: 4位の臭素原子は、求核置換反応を使用して他の官能基で置換することができます。
酸化反応: この化合物は、対応するN-オキシドまたは他の酸化された誘導体を形成するために酸化することができます。
還元反応: この化合物の還元により、ジヒドロピリジン誘導体が生成される可能性があります。
一般的な試薬と条件
置換: ジメチルスルホキシド(DMSO)などの極性非プロトン性溶媒中で、ナトリウムメトキシドまたはカリウムtert-ブトキシドなどの試薬が一般的に使用されます。
酸化: 過酸化水素またはm-クロロ過安息香酸(m-CPBA)などの酸化剤が使用されます。
還元: 無水条件下で、水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、さまざまな置換されたピロロ[3,2-c]ピリジン誘導体、N-オキシド、および還元されたジヒドロピリジン化合物などがあります。
科学研究への応用
4-ブロモ-2,3-ジヒドロ-1H-ピロロ[3,2-c]ピリジン塩酸塩は、科学研究において幅広い用途があります。
化学: より複雑な複素環式化合物の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、酵素阻害と受容体モジュレーションにおける応用を持つ生物活性分子としての可能性について研究されています。
医学: 癌や神経疾患を含むさまざまな疾患に対する治療薬としての可能性を探るために、研究が進められています。
科学的研究の応用
4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
作用機序
4-ブロモ-2,3-ジヒドロ-1H-ピロロ[3,2-c]ピリジン塩酸塩の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、活性部位に結合することにより酵素活性を阻害するか、アゴニストまたはアンタゴニストとして作用することにより受容体機能を調節する可能性があります。 正確な経路と分子標的は、現在も研究中です .
類似化合物との比較
類似化合物
- 4-ブロモ-1H-ピロロ[2,3-c]ピリジン
- 4-クロロ-1H-ピロロ[3,2-c]ピリジン
- 4-ブロモ-1H-ピラゾロ[3,4-c]ピリジン
独自性
4-ブロモ-2,3-ジヒドロ-1H-ピロロ[3,2-c]ピリジン塩酸塩は、その特定の置換パターンとピロール環とピリジン環の両方を含むため、独自です。 この構造的特徴は、そのアナログと比較して、明確な化学反応性と生物活性を与えます .
特性
CAS番号 |
1956319-27-9 |
|---|---|
分子式 |
C7H8BrClN2 |
分子量 |
235.51 g/mol |
IUPAC名 |
4-bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride |
InChI |
InChI=1S/C7H7BrN2.ClH/c8-7-5-1-3-9-6(5)2-4-10-7;/h2,4,9H,1,3H2;1H |
InChIキー |
UPKHOYVDLRBLNG-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=C1C(=NC=C2)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(p-Tolyl)-1H-benzo[d][1,2]oxazin-1-one](/img/structure/B11774766.png)
![2-Methyl-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one](/img/structure/B11774771.png)
![Ethyl 2-amino-6-(2-cyanoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11774775.png)
![(3aS,6aS)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxylic acid](/img/structure/B11774781.png)


![9-([1,1'-Biphenyl]-4-yl)-11-bromo-9H-dibenzo[a,c]carbazole](/img/structure/B11774797.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carbonitrile](/img/structure/B11774807.png)
![5-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B11774811.png)





